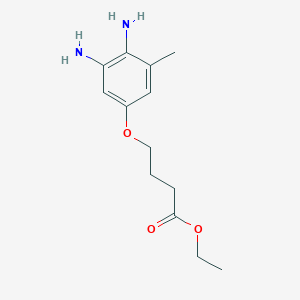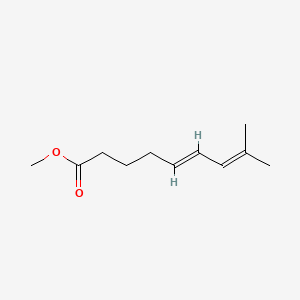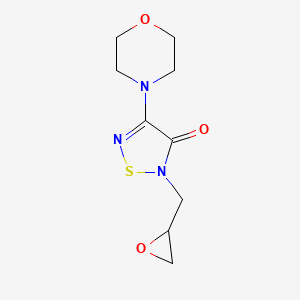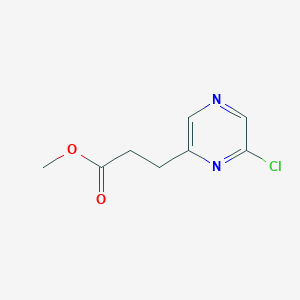![molecular formula C39H61ClO7Si B13856404 7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound with a molecular formula of C39H61ClO7Si and a molecular weight of 705.45. This compound is an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves multiple steps, including the formation of the core benzofuran structure and subsequent functionalization to introduce the chloro and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including macrocyclic lactones like Milbemycin D.
Biology: Studied for its potential biological activity, including its role as a nematocide and insecticide.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Used in the production of agricultural chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Milbemycin D, it is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in nematode and insect physiology. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Milbemycin D: A macrocyclic lactone with similar structural features and biological activity.
Avermectins: Another class of macrocyclic lactones with antiparasitic activity.
Ivermectin: A well-known antiparasitic agent with a similar mechanism of action.
Uniqueness
7’-Chloro-2a1’-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, including the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of Milbemycin D further highlights its importance in the production of valuable agricultural and pharmaceutical compounds.
Propiedades
Fórmula molecular |
C39H61ClO7Si |
|---|---|
Peso molecular |
705.4 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-12-chloro-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C39H61ClO7Si/c1-23(2)33-26(5)17-18-38(46-33)21-30-20-29(45-38)16-15-25(4)32(40)24(3)13-12-14-28-22-43-35-34(47-48(10,11)37(7,8)9)27(6)19-31(36(41)44-30)39(28,35)42/h12-15,19,23-24,26,29-35,42H,16-18,20-22H2,1-11H3/b13-12+,25-15+,28-14+/t24-,26-,29+,30-,31-,32+,33+,34+,35+,38+,39+/m0/s1 |
Clave InChI |
CYFNWXANCRBXMY-ZWCOVFJFSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)\C)O[C@@H]1C(C)C |
SMILES canónico |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)Cl)C)OC1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)






![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)





